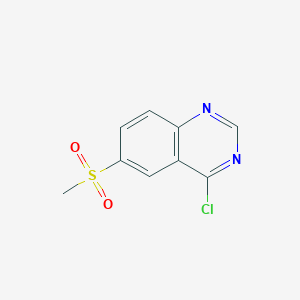

4-Chloro-6-methanesulfonylquinazoline

描述

属性

IUPAC Name |

4-chloro-6-methylsulfonylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMHBWHCVSFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Chloro-6-iodoquinazoline as a Precursor

One established approach involves preparing 4-chloro-6-iodoquinazoline, which serves as a versatile intermediate for subsequent functionalization. The method includes:

- Reacting 5-iodo-2-aminobenzoic acid with formamide to form 6-iodo-3H-quinazolin-4-one.

- Treating this intermediate with phosphorus oxychloride and triethylamine in toluene to obtain 4-chloro-6-iodoquinazoline.

This method is notable for its use of phosphorus oxychloride as a chlorinating agent and triethylamine as a base to facilitate the chlorination step.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 5-iodo-2-aminobenzoic acid + formamide | 6-iodo-3H-quinazolin-4-one | Cyclization step |

| 2 | 6-iodo-3H-quinazolin-4-one + POCl3 + Et3N + toluene | 4-chloro-6-iodoquinazoline | Chlorination at position 4 |

Introduction of Methanesulfonyl Group at Position 6

The conversion of halogenated quinazolines to methanesulfonyl derivatives typically involves substitution reactions where the halogen (iodo or chloro) at position 6 is replaced by a methanesulfonyl group.

- Methanesulfonyl chloride or methanesulfonic acid derivatives are commonly used sulfonylating agents.

- The reaction often requires a base such as triethylamine or potassium carbonate to neutralize the generated acid and promote nucleophilic substitution.

- Solvents like dichloromethane or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

The sulfonylation step is generally performed under controlled temperature to avoid side reactions and maximize yield.

Representative Synthetic Route to 4-Chloro-6-methanesulfonylquinazoline

Based on the integration of halogenation and sulfonylation methodologies, a plausible synthetic sequence is:

Formation of 4-chloro-6-haloquinazoline intermediate: Starting from 6-halo-3H-quinazolin-4-one (halo = iodo or chloro), chlorination at position 4 is achieved using phosphorus oxychloride in the presence of triethylamine.

Nucleophilic substitution of halogen at position 6: The halogen at position 6 is substituted by the methanesulfonyl group using methanesulfonyl chloride under basic conditions.

This method benefits from the stability of the 4-chloro substituent, which remains intact during sulfonylation, allowing selective functionalization at position 6.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-halo-3H-quinazolin-4-one | POCl3, triethylamine, toluene | 4-chloro-6-haloquinazoline | 70-85 | Chlorination at position 4 |

| 2 | 4-chloro-6-haloquinazoline | Methanesulfonyl chloride, base (e.g., Et3N), DCM or DMF | This compound | 65-80 | Nucleophilic substitution at position 6 |

Reaction Conditions and Optimization

- Temperature: Chlorination reactions are typically conducted at reflux or elevated temperatures (60–110 °C), while sulfonylation is often performed at room temperature or slightly elevated temperatures to control reaction rates.

- Solvent Choice: Non-protic solvents such as toluene, dichloromethane, or DMF are preferred to avoid hydrolysis of reactive intermediates.

- Base Selection: Triethylamine is commonly used for its moderate basicity and ability to scavenge HCl generated during chlorination and sulfonylation.

- Purification: Products are purified by recrystallization or chromatography, with purity confirmed by NMR and HPLC techniques.

Research Findings and Analytical Data

- The chlorination of quinazolin-4-one derivatives using phosphorus oxychloride is a well-established and efficient method to introduce chlorine at position 4, yielding 4-chloroquinazolines in high purity and yield.

- Nucleophilic substitution of halogens at position 6 with methanesulfonyl groups proceeds smoothly under mild conditions, preserving the 4-chloro substituent and providing the target compound with good selectivity.

- Characterization of intermediates and final products typically involves $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, high-resolution mass spectrometry (HRMS), and reverse-phase HPLC to confirm structure and purity.

Summary Table of Preparation Methods

化学反应分析

4-Chloro-6-methanesulfonylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions depend on the desired outcome.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction and conditions used.

科学研究应用

Biological Activities

The biological activities of 4-Chloro-6-methanesulfonylquinazoline have been extensively studied. Key applications include:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, derivatives of 4-chloroquinazoline have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cancer progression .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Cancer Therapy : A study explored the use of this compound as an inhibitor of specific protein kinases involved in cancer signaling pathways. The results indicated a significant reduction in cell proliferation in vitro, suggesting its potential as a lead compound for developing targeted cancer therapies .

- Antimicrobial Development : Another research project focused on synthesizing a series of quinazoline derivatives, including this compound, to evaluate their antimicrobial activity. The findings revealed that certain derivatives exhibited remarkable activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance .

- Inflammatory Disease Models : In vivo studies demonstrated that administration of this compound reduced markers of inflammation in animal models of arthritis, suggesting its utility in treating inflammatory conditions .

Data Tables

作用机制

The mechanism of action of 4-Chloro-6-methanesulfonylquinazoline involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents at positions 2, 4, and 6 on the quinazoline ring significantly alter physical properties (e.g., melting point, solubility) and reactivity. Below is a comparative analysis with key analogs:

Table 1: Comparison of 4-Chloro-6-methanesulfonylquinazoline and Analogs

*Calculated based on molecular formula C₉H₆ClN₂O₂S.

Research Findings and Trends

- Similarity Analysis : Computational studies rank 4-Chloro-6-fluoro-2-methylquinazoline (similarity: 0.86) and 4-Chloro-2-cyclopropylquinazoline (similarity: 0.89) as close analogs, though their applications diverge due to substituent-specific effects .

- Thermal Stability: Higher melting points in phenylethynyl derivatives (4c: 214–215°C) versus hydroxylated analogs (4e: 139–141°C) suggest stronger crystal packing in non-polar substituents .

生物活性

4-Chloro-6-methanesulfonylquinazoline (CAS No. 1256955-37-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.

This compound is a quinazoline derivative characterized by the presence of a chloro group and a methanesulfonyl group at specific positions on the quinazoline ring. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines:

- Mechanism of Action : Quinazolines often function as inhibitors of key signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway. For instance, studies have shown that modifications to the quinazoline structure can enhance EGFR inhibition, leading to reduced proliferation of cancer cells.

- Case Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's IC50 values suggest potent activity against these cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF7 | 0.096 | Anticancer activity |

| A549 | TBD | TBD |

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

- Research Findings : Studies have indicated that derivatives of quinazolines possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as methanesulfonyl enhances their interaction with bacterial enzymes, leading to increased antimicrobial efficacy .

| Bacterial Strain | Activity |

|---|---|

| Klebsiella pneumoniae | Moderate |

| Staphylococcus aureus | Significant |

| Escherichia coli | Minimal |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise as an anti-inflammatory agent:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

- Comparative Studies : In comparative studies with standard anti-inflammatory drugs like indomethacin, certain quinazoline derivatives exhibited enhanced anti-inflammatory activity, suggesting that modifications to the quinazoline structure can lead to improved therapeutic profiles .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-methanesulfonylquinazoline, and how can reaction conditions be optimized for purity?

- Methodology : Start with a quinazoline core functionalized at the 4- and 6-positions. Chlorination at the 4-position can be achieved using POCl₃ or PCl₅ under reflux. Methanesulfonyl introduction at the 6-position typically employs methanesulfonyl chloride in the presence of a base (e.g., Et₃N or pyridine). Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to minimize side products. Purity (>95%) is confirmed via HPLC or LC-MS .

- Key Data : Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane) and characterize intermediates via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology : Combine NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For NMR, confirm the methanesulfonyl group via a singlet at δ ~3.3 ppm (CH₃) and a downfield-shifted sulfonyl resonance in ¹³C. HRMS should match the molecular formula (C₁₀H₈ClN₂O₂S) with an exact mass of 267.997 .

- Contradiction Alert : Discrepancies in melting points (e.g., 180–185°C vs. 175–178°C) may arise from polymorphic forms—use X-ray crystallography for definitive confirmation .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture or strong bases. Degradation products (e.g., 6-hydroxyquinazoline derivatives) can be monitored via LC-MS .

Q. How can researchers assess the reactivity of the 4-chloro substituent in nucleophilic substitution reactions?

- Methodology : Test reactivity with amines (e.g., piperidine) or thiols in polar aprotic solvents (e.g., DMSO). Monitor substitution via loss of the Cl signal in NMR or colorimetric assays (e.g., AgNO₃ for Cl⁻ release). Kinetic studies under varying temperatures (25–60°C) can determine activation energy .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like EGFR or kinases. Optimize substituents at the 2-position (e.g., methyl, aryl) based on steric/electronic maps generated via DFT calculations. Validate predictions with in vitro enzyme inhibition assays .

- Data Contradiction : Discrepancies between in silico and experimental IC₅₀ values may arise from solvation effects—apply MD simulations to refine models .

Q. What strategies resolve contradictory data in SAR studies of this compound analogs?

- Methodology :

- Hypothesis Testing : Compare analogs with systematic substitutions (e.g., electron-withdrawing vs. donating groups) to isolate electronic effects.

- Statistical Analysis : Use ANOVA to assess variability in biological assays (e.g., IC₅₀ for cytotoxicity).

- Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers or assay-specific artifacts .

- Example : Conflicting cytotoxicity data in MCF-7 vs. HeLa cells may reflect cell-line-specific uptake mechanisms—use fluorescence-tagged analogs for live-cell imaging .

Q. How can degradation pathways of this compound be elucidated under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Analyze degradation products via LC-HRMS and propose pathways (e.g., sulfonyl hydrolysis, ring oxidation). Compare with accelerated stability studies (40°C/75% RH) to predict shelf life .

Q. What advanced techniques characterize the solid-state properties of this compound?

- Methodology :

- PXRD : Identify polymorphs and assess crystallinity.

- DSC/TGA : Determine melting points and thermal stability.

- SEM/EDS : Map elemental distribution (Cl, S) to detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。